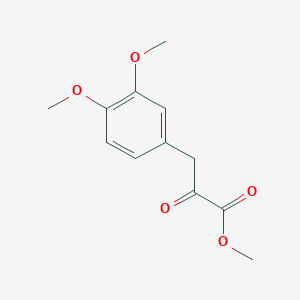
2-(4-tert-butylphenyl)-5-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole: is a heterocyclic compound that features an imidazole ring substituted with a tert-butylphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-(tert-butyl)benzaldehyde with glyoxal and ammonium acetate, followed by cyclization to form the imidazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the imidazole ring or the phenyl group, potentially yielding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole ring is known to interact with biological targets, making it a candidate for developing new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an antimicrobial, antifungal, or anticancer agent. Research is ongoing to explore its efficacy and safety in these areas.
Industry: In the industrial sector, 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The tert-butylphenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparación Con Compuestos Similares
- 2-Phenyl-5-methyl-1H-imidazole
- 2-(4-Methylphenyl)-5-methyl-1H-imidazole
- 2-(4-Isopropylphenyl)-5-methyl-1H-imidazole
Comparison: Compared to similar compounds, 2-[4-(tert-Butyl)phenyl]-5-methyl-1H-imidazole exhibits unique properties due to the presence of the tert-butyl group. This bulky substituent increases the compound’s steric hindrance, potentially affecting its reactivity and interaction with biological targets. Additionally, the tert-butyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)-5-methyl-1H-imidazole |
InChI |
InChI=1S/C14H18N2/c1-10-9-15-13(16-10)11-5-7-12(8-6-11)14(2,3)4/h5-9H,1-4H3,(H,15,16) |
Clave InChI |
CFYHQCCASVOETL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(N1)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)

![N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)







![3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13684767.png)
![5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid](/img/structure/B13684779.png)
